(6-Hydroxypyrimidin-4-yl)(indolin-1-yl)methanone
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Overview
Description
(6-Hydroxypyrimidin-4-yl)(indolin-1-yl)methanone is a chemical compound that features a pyrimidine ring substituted with a hydroxyl group at the 6-position and an indoline moiety attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Hydroxypyrimidin-4-yl)(indolin-1-yl)methanone typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving suitable precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 6-position of the pyrimidine ring can be achieved using hydroxylating agents like hydrogen peroxide or other oxidizing agents.
Indoline Attachment: The indoline moiety can be introduced through a nucleophilic substitution reaction, where the indoline reacts with a suitable electrophilic intermediate of the pyrimidine ring.
Methanone Linkage Formation: The final step involves forming the methanone linkage, which can be achieved through a coupling reaction using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(6-Hydroxypyrimidin-4-yl)(indolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone linkage can be reduced to form an alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(6-Hydroxypyrimidin-4-yl)(indolin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (6-Hydroxypyrimidin-4-yl)(indolin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Affecting cellular pathways involved in processes like cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
(6-Hydroxypyrimidin-4-yl)(indolin-1-yl)methanone: can be compared with other pyrimidine-indoline derivatives, such as:
Uniqueness
- Structural Features : The specific positioning of the hydroxyl group and the methanone linkage makes this compound unique.
- Reactivity : The compound’s reactivity profile may differ from similar compounds due to the electronic and steric effects of its substituents.
- Applications : Its unique structure may confer specific biological or chemical properties not found in closely related compounds.
Properties
IUPAC Name |
4-(2,3-dihydroindole-1-carbonyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-7-10(14-8-15-12)13(18)16-6-5-9-3-1-2-4-11(9)16/h1-4,7-8H,5-6H2,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAWLNLDEYHTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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